

# Mass Spectrometry Analysis of 1-(2-Propynyl)cyclohexan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Propynyl)cyclohexan-1-ol

Cat. No.: B101321

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This technical guide provides a comprehensive overview of the mass spectrometry analysis of **1-(2-Propynyl)cyclohexan-1-ol**. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this document outlines a theoretical approach based on established fragmentation patterns of analogous structures, namely tertiary alcohols and terminal alkynes. The methodologies and data presented herein serve as a predictive framework for researchers undertaking the analysis of this and structurally related molecules.

## Introduction to 1-(2-Propynyl)cyclohexan-1-ol

**1-(2-Propynyl)cyclohexan-1-ol** is a tertiary alcohol containing a terminal alkyne functional group. Its structural features suggest potential applications in medicinal chemistry and materials science, often serving as a building block in organic synthesis. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing vital information on molecular weight and structural features through fragmentation analysis.

## Predicted Mass Spectrum Fragmentation

The mass spectrum of **1-(2-Propynyl)cyclohexan-1-ol** is expected to be characterized by the initial formation of a molecular ion ( $M^+$ ) upon electron ionization, followed by fragmentation through several predictable pathways. The key fragmentation routes are anticipated to be alpha-cleavage and dehydration, which are characteristic of tertiary alcohols.

## Key Predicted Fragments:

The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The relative abundance is a theoretical estimation based on the predicted stability of the resulting ions.

m/z	Proposed Fragment Ion	Proposed Fragmentation Pathway	Predicted Relative Abundance
138	$[\text{C}_9\text{H}_{14}\text{O}]^{+\bullet}$	Molecular Ion	Low
123	$[\text{C}_8\text{H}_{11}\text{O}]^+$	Loss of a methyl radical ( $\bullet\text{CH}_3$ ) - unlikely	Very Low
120	$[\text{C}_9\text{H}_{12}]^{+\bullet}$	Dehydration - Loss of $\text{H}_2\text{O}$	High
105	$[\text{C}_8\text{H}_9]^+$	Loss of $\text{H}_2\text{O}$ and a methyl radical ( $\bullet\text{CH}_3$ )	Moderate
99	$[\text{C}_6\text{H}_{11}\text{O}]^+$	Alpha-cleavage - Loss of the propynyl group ( $\bullet\text{C}_3\text{H}_3$ )	High
81	$[\text{C}_6\text{H}_9]^+$	Loss of the propynyl group and $\text{H}_2\text{O}$	Moderate
41	$[\text{C}_3\text{H}_5]^+$	Propargyl cation	Moderate
39	$[\text{C}_3\text{H}_3]^+$	Propynyl cation	High

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like **1-(2-Propynyl)cyclohexan-1-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique.

## Instrumentation:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

#### GC Conditions:

- Injector Temperature: 250 °C
- Oven Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1  $\mu$ L (splitless injection).

#### MS Conditions:

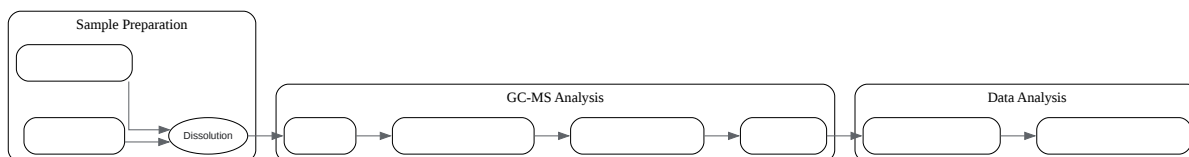
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 35-500.

#### Sample Preparation:

Dissolve 1 mg of **1-(2-Propynyl)cyclohexan-1-ol** in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

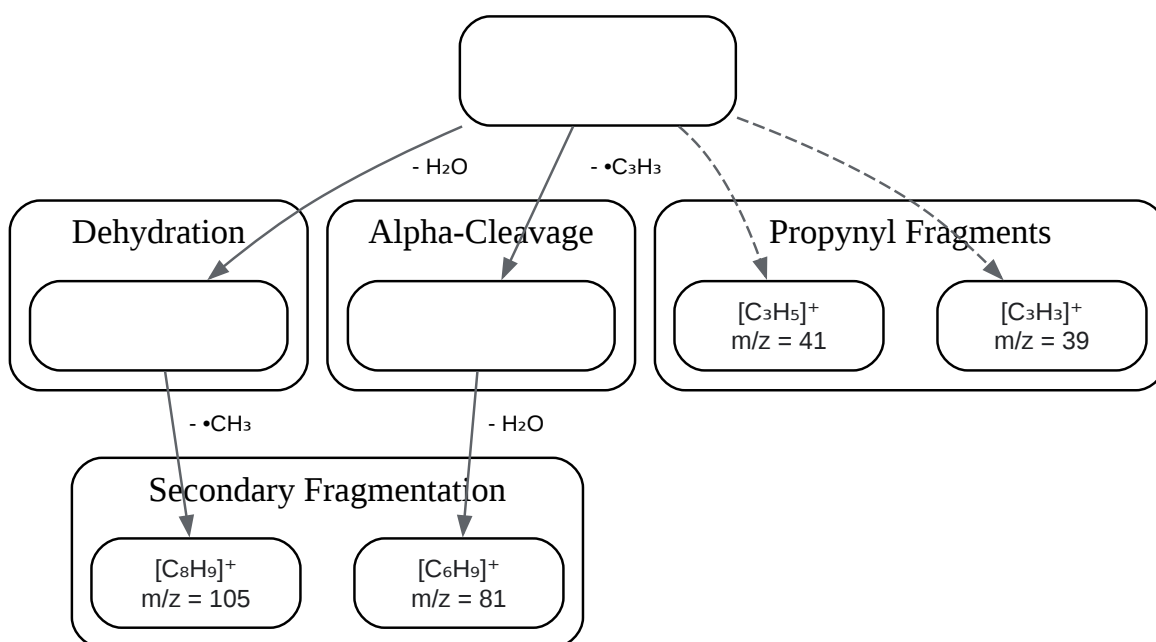
## Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical fragmentation pattern of **1-(2-Propynyl)cyclohexan-1-ol**.



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Caption: Experimental workflow for the GC-MS analysis of **1-(2-Propynyl)cyclohexan-1-ol**.



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Caption: Predicted fragmentation pathway of **1-(2-Propynyl)cyclohexan-1-ol** in mass spectrometry.

## Signaling Pathways

Currently, there is no established signaling pathway in which **1-(2-Propynyl)cyclohexan-1-ol** is known to be directly involved. Its structural motifs, however, suggest that it could be a precursor for molecules designed to interact with various biological targets, but further research is required to elucidate any specific biological activity.

## Conclusion

The mass spectrometric analysis of **1-(2-Propynyl)cyclohexan-1-ol** can be effectively approached using GC-MS with electron ionization. While direct experimental data is scarce, a predictive understanding of its fragmentation pattern can be derived from the known behavior of tertiary alcohols and terminal alkynes. The primary fragmentation pathways are expected to be dehydration and alpha-cleavage, leading to characteristic fragment ions. The experimental protocol and predictive data presented in this guide provide a solid foundation for the analytical characterization of this compound and can aid researchers and drug development professionals in their studies.

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